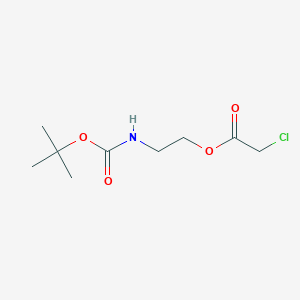

2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

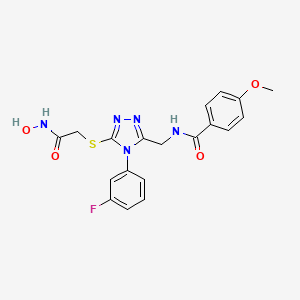

“2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate” is a chemical compound with the CAS Number: 1140502-96-0. It has a molecular weight of 237.68 . The IUPAC name for this compound is 2-((tert-butoxycarbonyl)amino)ethyl 2-chloroacetate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-4-5-14-7(12)6-10/h4-6H2,1-3H3,(H,11,13) . This code provides a specific representation of the molecule’s structure.科学的研究の応用

Novel t-Butoxycarbonylating Reagents

Researchers have developed several t-butoxycarbonyl derivatives of oximes through corresponding oxime chloroformates. Diethyl (t-butoxycarbonyloxyimino)malonate and 2-(t-butoxycarbonyloxyimino)-2-phenylacetonitrile were specifically utilized for the preparation of t-butoxycarbonylamino acids under various conditions, illustrating the role of similar compounds in peptide synthesis and the introduction of protective groups in amino acids (Itoh, Hagiwara, & Takashi, 1977).

Optimization in Synthesis Processes

The synthesis of ethyl(2-phthalimidoethoxy)acetate through alkylation of 2-phthalimidoethanol with ethyl chloroacetate was optimized using factorial design. This optimization led to a yield increase from 25% to 52% and proposed methods to reduce side products, showcasing the significance of process optimization in chemical synthesis, which could be applicable to the synthesis of compounds like 2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate (Synoradzki, Janczewski, & Włostowski, 2005).

Stereospecific Synthesis for Peptide Application

The stereospecific synthesis of (2R,3S)-3-amino-2-piperidineacetic acid derivatives for use as conformational constraints in peptides involves catalytic hydrogenation of a β-ketoester, obtained from Boc-Orn (Z)-OH and ethyl lithioacetate, to produce ethyl (2R,3S)-3-tert-butoxycarbonylamino-2-piperidineacetic acid. This method underscores the utility of such compounds in designing peptides with specific structural features (Gomez-Monterrey et al., 1993).

Multistep Synthesis for Complex Molecules

A multistep gram-scale synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate from commercially available l-DOPA highlights the intricate processes involved in synthesizing complex molecules with specific functional groups, demonstrating the broader applicability of methods for compounds including this compound (Lentini et al., 2019).

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 2-chloroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-4-5-14-7(12)6-10/h4-6H2,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFDKCPWOFDXKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Cyclohexen-1-yl)ethyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide](/img/structure/B2811366.png)

![5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2811367.png)

![4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2811370.png)

![(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide](/img/structure/B2811375.png)

![N-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2811381.png)

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2811383.png)